molecular formula C17H14N2O4 B2605860 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 301349-90-6

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2605860
CAS No.: 301349-90-6
M. Wt: 310.309
InChI Key: PILZJLSRNNHUBZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a diazinane ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 1,3-dimethylbarbituric acid with 5-phenylfuran-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione
  • 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazine-2,4,6-trione

Uniqueness

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane-furan structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-18-15(20)13(16(21)19(2)17(18)22)10-12-8-9-14(23-12)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILZJLSRNNHUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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